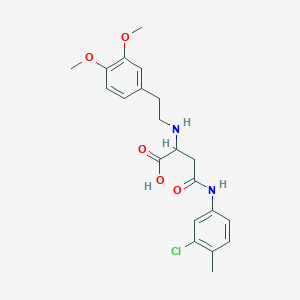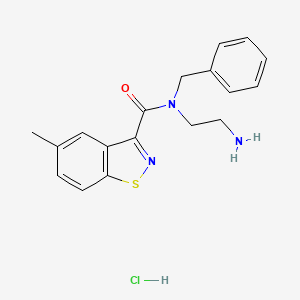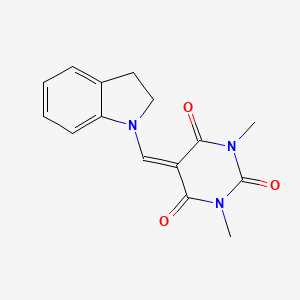![molecular formula C14H23NO4 B2368275 3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2163715-16-8](/img/structure/B2368275.png)
3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid, also known as MBOCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBOCA is a bicyclic compound that contains a carboxylic acid functional group, which makes it a versatile compound for use in the synthesis of other chemicals.
Aplicaciones Científicas De Investigación
Chemical Analysis and Identification
3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid and similar bicyclic acids are crucial in the chemical analysis of substances like oil sands process-affected water (OSPW). Advanced techniques like comprehensive multidimensional gas chromatography-mass spectrometry (GC×GC-MS) are employed to identify the presence of more than 100 C8-15 bicyclic acids in OSPW, shedding light on their complex structures and potential environmental impact (Wilde et al., 2015).
Structural and Substituent Analysis
The structure and effects of substituents on the acidity of bicyclic acids like 3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid have been extensively studied. Investigations into the acidities of various substituted bicyclooctane-1-carboxylic acids provide insights into their chemical behavior and potential applications in different scientific fields, with calculations often agreeing well with observed gas-phase acidities (Wiberg, 2002).
Synthesis and Applications in Organic Chemistry
Efficient synthetic routes and applications in organic chemistry are also a significant area of research. For instance, the concise and practical syntheses of compounds like 8-oxa-3-aza-bicyclo[3.2.1]octane starting from various dicarboxylic acids highlight the potential of these bicyclic compounds in organic synthesis and pharmaceutical development (Zaytsev et al., 2016).
Molecular and Supramolecular Structures
Understanding the molecular and supramolecular structures of bicyclic acids and their derivatives is pivotal for their application in scientific research. Studies have delved into the crystal structures of hydroxycarboxylic acid derivatives, revealing how the conformation of certain groups affects the dimensionality of the supramolecular structures, which is crucial for their potential applications in materials science and drug development (Foces-Foces et al., 2005).
Mecanismo De Acción
Target of Action
The primary targets of EN300-3290751 are currently unknown. This compound is structurally similar to the family of tropane alkaloids , which are known to interact with various targets in the body, including neurotransmitter receptors.
Mode of Action
Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner Tropane alkaloids typically bind to their target receptors, altering their conformation and modulating their activity.
Biochemical Pathways
Tropane alkaloids, to which EN300-3290751 is structurally similar, are known to affect various biochemical pathways, particularly those involving neurotransmitters . .
Result of Action
The molecular and cellular effects of EN300-3290751’s action are currently unknown. Given its structural similarity to tropane alkaloids , it may have similar effects, such as modulating neurotransmitter activity.
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-14(11(16)17)7-9-4-5-10(6-9)8-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHROUJRABIASC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2CCC(C2)C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2368193.png)
![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2368196.png)


![[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2368199.png)
![[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2368200.png)







